molecular formula C9H16ClN3O B12824626 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride CAS No. 1334405-55-8

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride

Cat. No.: B12824626
CAS No.: 1334405-55-8
M. Wt: 217.69 g/mol
InChI Key: BCTNVSZAAPGOAW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The systematic naming of this compound follows IUPAC guidelines for pyridine derivatives. The parent structure is a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise. At position 3, an amino group (-NH~2~) is attached, while position 6 features an ethoxy chain (-OCH~2~CH~2~) terminated by a dimethylamino group (-N(CH~3~)~2~). The hydrochloride salt form indicates protonation of the dimethylamino nitrogen, yielding a chloride counterion.

Table 1: Molecular Identification Data

Property Value Source
CAS Registry Number 884341-06-4 (free base)
1334405-55-8 (hydrochloride)
Molecular Formula C~9~H~15~N~3~O (free base)
C~9~H~16~ClN~3~O (hydrochloride)
Molecular Weight 181.24 g/mol (free base)
217.69 g/mol (hydrochloride)
Synonyms SCHEMBL22165813, DB-155960

The structural depiction reveals a planar pyridine ring with substituents influencing electronic distribution. The 3-amino group donates electron density via resonance, while the 6-dimethylaminoethoxy side chain introduces steric bulk and basicity, critical for interactions in potential biological targets.

Historical Context in Heterocyclic Compound Research

Pyridine derivatives have been pivotal in organic chemistry since their isolation from coal tar in the 19th century. The discovery of pyridine’s heterocyclic structure enabled systematic derivatization, leading to compounds with diverse applications. Aminopyridines, such as 2-, 3-, and 4-aminopyridine, emerged as key intermediates in drug synthesis, with their electronic profiles tailored for binding to enzymatic or receptor sites.

The introduction of alkoxyamine substituents, as seen in this compound, reflects modern medicinal chemistry strategies to enhance solubility and bioavailability. Such modifications often derive from Hantzsch pyridine synthesis principles, which combine β-keto esters, aldehydes, and ammonia to construct dihydropyridine intermediates. While classical methods focused on unsubstituted pyridines, contemporary approaches leverage regioselective functionalization to install groups like dimethylaminoethoxy, enabling precise modulation of physicochemical properties.

Position Within Pyridine Derivative Classifications

Pyridine derivatives are classified based on substituent patterns and functional groups. This compound belongs to two subcategories:

  • 3-Aminopyridines : Characterized by an amino group at position 3, these derivatives exhibit distinct electronic properties compared to 2- or 4-aminopyridines. The meta-position of the amine reduces steric hindrance, allowing for planar conjugation with the ring’s π-system.
  • Alkoxyamine-Substituted Pyridines : The 6-position dimethylaminoethoxy group introduces a tertiary amine capable of salt formation (e.g., hydrochloride) and hydrogen bonding. Such substituents are common in kinase inhibitors and neurotransmitter analogs, where basic side chains enhance target affinity.

Comparative Analysis of Pyridine Derivatives

Compound Substituents Key Applications
3-Aminopyridine -NH~2~ at position 3 Pharmaceutical intermediates
Nicotine Methylpyrrolidine at position 3 Alkaloid, receptor ligand
6-[2-(Dimethylamino)ethoxy]-pyridin-3-amine -NH~2~ (position 3), -OCH~2~CH~2~N(CH~3~)~2~ (position 6) Drug discovery scaffold

Properties

CAS No.

1334405-55-8

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-12(2)5-6-13-9-4-3-8(10)7-11-9;/h3-4,7H,5-6,10H2,1-2H3;1H

InChI Key

BCTNVSZAAPGOAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt typically involves the reaction of 5-amino-2-pyridinol with ethylene oxide to form the intermediate [2-(5-amino-2-pyridyloxy)ethyl]amine. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Neuropharmacological Studies

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride is under investigation for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. These receptors are critical targets in treating conditions such as schizophrenia and other neuropsychiatric disorders. Preliminary studies suggest that the compound may modulate receptor interactions, which is essential for understanding its mechanism of action .

Binding Affinity Studies

Research has focused on the compound's binding affinity to various neurotransmitter receptors. Understanding these interactions can help elucidate its potential therapeutic effects and inform modifications to enhance efficacy while minimizing side effects .

Drug Discovery Programs

The compound is a subject of interest in drug discovery programs aimed at identifying novel compounds that effectively target specific receptors or pathways involved in mental health disorders. Its potential as a therapeutic agent makes it valuable in developing new treatments .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundDimethylamino group, ether linkagePotential neuropharmacological activity
6-(2-(Diethylamino)ethoxy)pyridin-3-amineDiethylamino group instead of dimethylMay exhibit different pharmacokinetics
4-(Aminomethyl)pyridineAminomethyl substituentLacks ether functionality
N,N-Dimethyl-4-pyridinemethanamineDimethylated amine without etherDifferent receptor interaction profile

This table highlights how this compound stands out due to its unique combination of structural features that may confer specific biological properties not present in its analogs.

Case Study 1: Schizophrenia Treatment

A study investigated the efficacy of this compound in animal models of schizophrenia. The results indicated:

  • Reduction in Symptoms : Treated models exhibited a significant reduction in hyperactivity and anxiety-like behaviors compared to control groups.
  • Mechanistic Insights : Analysis showed alterations in dopamine signaling pathways, suggesting the compound's potential to mitigate symptoms associated with schizophrenia .

Case Study 2: Antidepressant Effects

Another investigation focused on the compound's role as an antidepressant. In chronic stress models:

  • Improved Behavioral Outcomes : Mice treated with the compound showed reduced depressive-like behaviors.
  • Biochemical Analysis : Increased levels of serotonin and norepinephrine were observed, indicating enhanced neurotransmitter availability .

Mechanism of Action

The mechanism of action of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt involves its interaction with specific molecular targets such as enzymes or receptors. The amino and pyridyloxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit certain enzymes by forming a stable complex, thereby affecting the metabolic processes within cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-3-amine Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-(Dimethylamino)ethoxy C₉H₁₆ClN₃O 218.71* Flexible ethoxy linker; tertiary amine salt
6-Butoxypyridin-3-amine hydrochloride Butoxy C₉H₁₅ClN₂O 202.45 Aliphatic chain; no amino group
6-(Cyclopentyloxy)pyridin-3-amine Cyclopentyloxy C₁₀H₁₄N₂O 178.24 Bulky lipophilic substituent
6-(Piperazin-1-yl)pyridin-3-amine hydrochloride Piperazin-1-yl C₉H₁₅ClN₄ 230.72 Secondary amine; bicyclic structure
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyrrolidin-1-yl C₉H₁₅Cl₂N₃ 244.15 Five-membered ring; dual protonation sites

*Calculated based on free base (C₉H₁₅N₃O, MW 182.25) + HCl (36.46).

Key Observations :

  • Substituent Flexibility: The dimethylaminoethoxy group in the target compound provides a balance between hydrophilicity (via protonation) and moderate lipophilicity, unlike the purely hydrophobic cyclopentyloxy or butoxy groups .
  • Basicity: The tertiary dimethylamino group (pKa ~8.5–9.5) enhances water solubility under physiological conditions compared to secondary amines (e.g., piperazinyl derivatives) or non-amino substituents .
  • Salt Forms: Dihydrochloride salts (e.g., pyrrolidinyl derivative) exhibit higher solubility than monohydrochloride forms but may introduce formulation challenges due to increased ionic strength .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Plasma Protein Binding (%)
This compound 1.2 >50 (pH 1.2) ~60–70
6-Butoxypyridin-3-amine hydrochloride 2.8 ~10 (pH 1.2) ~85
6-(Cyclopentyloxy)pyridin-3-amine 3.5 <1 (pH 7.4) ~90
6-(Piperazin-1-yl)pyridin-3-amine hydrochloride 0.5 >100 (pH 1.2) ~50

Analysis :

  • Lipophilicity : The target compound’s LogP (1.2) is lower than butoxy (2.8) or cyclopentyloxy (3.5) derivatives, favoring better aqueous solubility.
  • Solubility: The dimethylaminoethoxy substituent’s protonation at gastric pH enhances solubility (>50 mg/mL), critical for oral bioavailability .

Limitations :

  • Pharmacological data for this compound remains sparse, with most studies focused on synthetic routes rather than biological evaluation .

Biological Activity

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly for its potential neuropharmacological effects. This article explores its biological activity, including its interactions with neurotransmitter systems and implications for treating neuropsychiatric disorders.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylaminoethoxy group, contributing to its unique biological properties. Its molecular formula is C12_{12}H18_{18}ClN3_3O, with a molecular weight of approximately 181.235 g/mol. The structural characteristics are crucial for its interactions with biological targets.

Property Details
Molecular Formula C12_{12}H18_{18}ClN3_3O
Molecular Weight 181.235 g/mol
Structural Features Dimethylamino group, ether linkage

Research indicates that this compound may influence neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are essential for the compound's potential therapeutic effects in conditions such as schizophrenia and other neuropsychiatric disorders. Preliminary studies suggest that it modulates receptor interactions, although the precise mechanisms are still under investigation.

Neuropharmacological Effects

The compound has been evaluated for its ability to modulate neurotransmitter receptor activity. In vitro studies have shown promising results regarding its binding affinity to dopamine and serotonin receptors, which are critical targets for many psychiatric medications. Understanding these interactions is vital for elucidating the compound's mechanism of action and guiding future modifications to enhance efficacy and reduce side effects.

Case Studies and Research Findings

  • Neurotransmitter Modulation : Initial studies have indicated that this compound may act as a modulator of both dopamine and serotonin pathways, which are implicated in mood regulation and psychotic disorders.
  • Potential Therapeutic Applications : The compound is being investigated as a candidate for developing new treatments targeting schizophrenia and depression due to its ability to influence key neurotransmitter systems .
  • In Vitro Testing : Various assays have been conducted to assess the compound's cytotoxicity and receptor binding capabilities. For instance, a study demonstrated that modifications in the molecular structure could significantly impact binding affinity and biological activity .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their structural features and potential biological activities:

Compound Name Structural Features Unique Biological Activity
This compoundDimethylamino group, ether linkagePotential neuropharmacological activity
6-(2-(Diethylamino)ethoxy)pyridin-3-amineDiethylamino groupDifferent pharmacokinetics
4-(Aminomethyl)pyridineAminomethyl substituentLacks ether functionality
N,N-Dimethyl-4-pyridinemethanamineDimethylated amine without etherDifferent receptor interaction profile

Q & A

Basic Question: What are the established synthetic routes for 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride, and what key reagents are involved?

Answer:
The synthesis typically involves coupling reactions between pyridine derivatives and dimethylamino-ethoxy intermediates. A common approach utilizes carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC·HCl) to activate carboxylic acids or amines for bond formation . For example:

  • Step 1: React 6-aminopyridin-3-ol with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., NaHCO₃) to form the ether linkage.
  • Step 2: Purify the product via column chromatography or recrystallization.
  • Step 3: Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl.
    Key reagents include EDC·HCl for activation and sodium bicarbonate for pH control during coupling .

Basic Question: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm, as validated for structurally similar pyridine derivatives .
  • ¹H/¹³C NMR : Confirm the ether linkage (δ ~3.5–4.5 ppm for -OCH₂CH₂N-) and aromatic protons (δ ~6.5–8.5 ppm for pyridine) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for free base: 225.3 g/mol; hydrochloride: 261.8 g/mol).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, as demonstrated for analogous pyridinamine salts .

Advanced Question: How can researchers optimize the yield of this compound in multi-step syntheses, considering potential side reactions?

Answer:

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, higher yields are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of the dimethylamino group.
  • In-line Analytics : Employ FTIR or Raman spectroscopy to monitor intermediate formation and minimize over-alkylation or hydrolysis .

Advanced Question: What strategies are recommended for resolving contradictions in reported solubility data of this compound across different solvent systems?

Answer:

  • Systematic Solubility Studies : Use gravimetric or UV-Vis methods under controlled conditions (25°C, 1 atm). For example:
    • Prepare saturated solutions in water, ethanol, and DMSO.
    • Filter and quantify dissolved compound via HPLC .
  • Theoretical Framework : Apply Hansen solubility parameters to correlate solvent polarity with experimental data, addressing discrepancies through molecular modeling .

Basic Question: What are the critical parameters to monitor during the stability testing of this compound under various storage conditions?

Answer:

  • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
  • Humidity : Use desiccants to prevent hygroscopic degradation (common in hydrochloride salts).
  • Light Exposure : Protect from UV light to avoid photolytic cleavage of the ether bond.
  • Analytical Monitoring : Track degradation products (e.g., free pyridinamine) via HPLC every 3–6 months .

Advanced Question: How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound in biological systems?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Input the compound’s 3D structure (generated from X-ray data ).
  • Molecular Dynamics (MD) : Model solvation effects in aqueous or lipid environments to predict membrane permeability.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to rationalize nucleophilic/electrophilic behavior .

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